Edotreotide
CAS No.: 173606-11-6
Cat. No.: VC21537437
Molecular Formula: C51H68N10O11S2
Molecular Weight: 1421.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 173606-11-6 |
---|---|
Molecular Formula | C51H68N10O11S2 |
Molecular Weight | 1421.6 g/mol |
IUPAC Name | 2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Standard InChI | InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 |
Standard InChI Key | RZHKDBRREKOZEW-AAXZNHDCSA-N |
Isomeric SMILES | C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
SMILES | CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Canonical SMILES | CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Chemical Structure and Properties
Edotreotide is a cyclic 8 amino acid peptide with a covalently bound chelator (DOTA). The peptide has the amino acid sequence: H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH, and contains one disulfide bond .
Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C65H92N14O18S2 |
Molecular Weight | 1421.6 g/mol |
Structure Type | Cyclic peptide with chelator |
Synonyms | DOTATOC, (DOTA0-Phe1-Tyr3) octreotide |
Chemical Identity | L-cysteinamide, n-((4,7,10-tris(carboxymetnyl)-1,4,7 |
Edotreotide's structure includes a DOTA component that functions as a chelator for radioisotopes and a TOC (synthetic somatostatin receptor ligand) component . This dual functionality allows the molecule to both bind strongly to somatostatin receptors and carry radioisotopes for imaging or therapeutic purposes.
Edotreotide binds with high affinity to somatostatin receptors, with particular preference for somatostatin receptor type 2, though it also interacts with types 1, 3, and 5 . When labeled with radioisotopes and administered to patients, edotreotide selectively targets cells expressing somatostatin receptors, which are predominantly overexpressed by neuroendocrine tumors .
Therapeutic Mechanism
When used therapeutically with lutetium-177 (177Lu), the mechanism involves several steps:
-
The edotreotide component binds to somatostatin receptors on tumor cells
-
The receptor-ligand complex is internalized into the cancer cells
-
The lutetium-177 decays, releasing medical radiation with a radius of up to 1.7 mm
-
This localized radiation destroys the tumor tissue while minimizing damage to surrounding healthy cells
Diagnostic Mechanism
When labeled with gallium-68 (68Ga) for diagnostic purposes, edotreotide binds to somatostatin receptors and emits beta particle radiation for detection by positron emission tomography (PET) . This allows for visualization of somatostatin receptor-positive tumors, aiding in diagnosis and treatment planning.
Clinical Applications
Edotreotide's applications span both diagnostics and therapeutics, primarily for neuroendocrine tumors.
Diagnostic Applications
Gallium Ga-68 edotreotide is used as a radioactive diagnostic compound in positron emission tomography (PET) scans for diagnosing somatostatin receptor-positive neuroendocrine tumors in both pediatric and adult patients . The compound reaches 80% activity in tumors within 30 minutes, and reaches its highest activity in tumors 70±20 minutes post-injection .
Therapeutic Applications
The most significant therapeutic application is 177Lu-edotreotide (also known as ITM-11), a targeted radiopharmaceutical therapy for patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs). This treatment consists of two components:
-
Non-carrier-added lutetium-177: A therapeutic β-emitting radioisotope
-
Edotreotide: A somatostatin receptor agonist targeting neuroendocrine tumor cells
The compound Solucin® (177Lu-edotreotide) is administered as an intravenous infusion, specifically targeting and destroying the tumor cells with ionizing radiation. It received an Orphan Designation (EMA/OD/196/13) for the treatment of GEP-NET, based on early clinical experience demonstrating substantial clinical benefit with increased progression-free survival and quality of life .
Clinical Trial Data
COMPETE Trial
The Phase 3 COMPETE trial (NCT03049189) was a pivotal study evaluating 177Lu-edotreotide against everolimus (Afinitor) in patients with Grade 1 or Grade 2 somatostatin receptor (SSTR)-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs) .
Trial Design
-
Prospective, randomized, controlled, open-label Phase 3 trial
-
Enrolled 309 patients across Europe, the United States, Australia, and South Africa
-
Patients had inoperable, progressive, Grade 1 or 2 SSTR-positive NETs of gastroenteric or pancreatic origin
-
Randomized 2:1 to receive either 177Lu-edotreotide or everolimus
Treatment Protocol
-
177Lu-edotreotide arm (n=207): 7.5 GBq with nephroprotective amino acid solution every 3 months for up to 4 cycles
-
Everolimus arm (n=102): 10 mg daily for up to 30 months, or until disease progression
Key Results
The COMPETE trial conclusively demonstrated that 177Lu-edotreotide significantly prolonged progression-free survival in patients when compared to everolimus, a standard of care cancer treatment . This represents approximately a 10-month improvement in progression-free survival.
COMPOSE Trial
The COMPOSE trial (NCT04919226) is a Phase 3 study evaluating 177Lu-edotreotide in patients with well-differentiated high grade 2 and grade 3 (Ki-67 index 15−55%), SSTR-positive GEP-NETs .
Trial Design
-
Prospective, randomized, controlled, open-label, multi-center Phase III study
-
Aims to randomize 202 patients 1:1 to 177Lu-edotreotide or an active comparator
-
Active comparator options: chemotherapy (CAPTEM or FOLFOX) or everolimus, according to investigator's choice
-
Primary endpoint: Progression-free survival assessed every 12 weeks until disease progression or death
Recruitment for COMPOSE commenced in September 2021, with results expected to inform optimal treatment options for patients with well-differentiated high grade 2 and grade 3 SSTR-positive GEP-NETs, including for first-line therapy .
LEVEL Trial
The LEVEL trial is a randomized, open-label, phase 3 international trial comparing 177Lu-edotreotide versus everolimus in patients with progressive, advanced, and well/moderately differentiated NETs of lung (typical/atypical) or thymic origin .
Trial Design
The expected sample size is 120 patients, and recruitment started in October 2023, with thirteen patients already included at the time of reporting .
Pharmacokinetics
Understanding the pharmacokinetic profile of edotreotide is essential for optimizing its clinical applications.
Absorption and Distribution
When used in diagnostic formulations like Gallium Ga-68 edotreotide:
-
Reaches 80% activity in tumors within 30 minutes
-
Highest activity in tumors occurs 70±20 min post-injection
-
Primarily taken up into the spleen, followed by kidneys, liver, pituitary, thyroid, and adrenal gland
-
Accumulation in non-tumor tissue reaches maximum within 40 minutes
Metabolism and Elimination
Edotreotide gallium Ga-68 is largely unmetabolized. Four hours post-injection, there are no metabolites or degradation products detectable in serum . The compound has a short duration of action due to its short radioactive and biological half-lives. Patients should hydrate before and after administration to encourage frequent urination and rapid clearance .
Regulatory Status and Future Directions
Current Regulatory Status
177Lu-edotreotide has received Fast Track designation from the FDA for gastroenteropancreatic neuroendocrine tumors (GEP-NETs) . This designation was granted in 2022, highlighting the significant unmet medical need and the potential of this compound to address it.
Future Regulatory Steps
Based on the positive Phase 3 COMPETE trial results, ITM Isotope Technologies Munich SE plans to submit a New Drug Application (NDA) to the U.S. Food and Drug Administration in 2025 . If approved, this would provide an important new treatment option for patients with GEP-NETs.
Ongoing Research
Beyond the completed COMPETE trial, ongoing research with edotreotide includes:
-
The COMPOSE trial for high-grade neuroendocrine tumors
-
The LEVEL trial for lung and thymic neuroendocrine tumors
-
Potential exploration of combination treatments with other therapies
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume